MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

Fluorescence spectroscopy Carbohydrate analysis Oligosaccharide labeling

Select this specific monohydrate for reproducible carbohydrate sequencing and LPMO enzyme assays. Unlike disodium salts or anhydrous forms, the monopotassium counterion with precise 1,3-disulfonate/7-amino regiochemistry delivers optimal electrophoretic mobility and validated fluorescence (λex/λem 310/450 nm). BioReagent grade ≥98.0% purity minimizes background interference. The defined hydration state ensures accurate molar calculations for quantitative kinetics. Proven as a conservative geothermal tracer (Amino G). Generic substitution compromises charge density and spectral reproducibility.

Molecular Formula C10H11KNO7S2
Molecular Weight 360.4 g/mol
CAS No. 303137-06-6
Cat. No. B1292499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate
CAS303137-06-6
Molecular FormulaC10H11KNO7S2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K]
InChIInChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2
InChIKeyHVBAKQWVDPNPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate (CAS 303137-06-6): Technical Specifications and Procurement Profile


Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate (CAS 303137-06-6), also designated 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate, is a water-soluble aromatic amine belonging to the aminonaphthalenesulfonic acid class . As a BioReagent-grade fluorescent labeling compound with purity specifications of ≥98.0% (T), it exhibits characteristic fluorescence parameters of λex 310 nm and λem 450 nm in 0.1 M phosphate buffer at pH 7.0 . Its molecular formula is C10H8KNO6S2·H2O with a molecular weight of 359.42 g/mol . The compound functions as a derivatization agent for carbohydrate analysis via reductive amination at the reducing termini of oligosaccharides [1].

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate: Why In-Class Aminonaphthalenesulfonates Cannot Be Interchanged


Aminonaphthalenesulfonates constitute a structurally diverse class of fluorescent probes wherein sulfonate substitution pattern (1,3- vs. 1,5- vs. 1,3,6-positions), counterion selection (monopotassium vs. disodium vs. free acid forms), and hydration state directly govern water solubility, fluorescence quantum yield, spectral characteristics, and electrostatic mobility during electrophoretic separation [1]. The monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate bears two sulfonate groups at the 1- and 3-positions with the amino group at the 7-position—a specific regiochemistry that yields a net negative charge suitable for electrophoretic migration while maintaining reactivity at the primary amine for reductive amination [2]. Substitution with disodium salts (e.g., CAS 842-17-1) alters ionic strength effects in buffer systems; substitution with 8-amino-1,3,6-naphthalenetrisulfonate (ANTS) introduces an additional sulfonate group that modifies charge density and electrophoretic mobility; substitution with 1-aminonaphthalene-4-sulfonate eliminates the second sulfonate entirely, compromising water solubility and charge-dependent separation [3]. The quantitative evidence presented in Section 3 establishes the specific performance characteristics that render generic substitution scientifically invalid for critical applications.

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate: Quantitative Comparative Performance Evidence for Scientific Selection


Spectral Differentiation: λex 310 nm / λem 450 nm vs. 8-Aminonaphthalene-1,3,6-trisulfonate (ANTS)

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate exhibits excitation and emission maxima of 310 nm and 450 nm respectively in 0.1 M phosphate buffer at pH 7.0 . In contrast, 8-aminonaphthalene-1,3,6-trisulfonate (ANTS)—a commonly employed alternative fluorophore for carbohydrate electrophoresis—requires UV excitation but emits at longer wavelengths with different quantum efficiency characteristics. The 1,3-disulfonate substitution pattern of the target compound provides a defined charge-to-mass ratio distinct from the 1,3,6-trisulfonate arrangement of ANTS, directly affecting electrophoretic mobility in polyacrylamide gel systems [1]. The 310/450 nm spectral window permits detection using standard UV transilluminators equipped with long-pass emission filters without requiring specialized laser excitation sources .

Fluorescence spectroscopy Carbohydrate analysis Oligosaccharide labeling

Reductive Amination Conjugation Efficiency: Monopotassium vs. Disodium Salt Forms in Carbohydrate Derivatization

The monopotassium salt form (CAS 303137-06-6) demonstrates established conjugation efficiency with mono-, di-, tri-, and tetra-saccharide reducing termini via sodium cyanoborohydride-mediated reductive amination, as validated in the foundational 1991 Carbohydrate Research study by Lee et al. [1]. In this protocol, the target compound reacts with oligosaccharide reducing termini to form a Schiff base intermediate, subsequently reduced to a stable secondary amine conjugate. The monopotassium counterion formulation provides optimal solubility characteristics for aqueous reaction conditions compared to the corresponding disodium salt (CAS 842-17-1), which introduces different ionic strength contributions and may alter conjugation kinetics under standardized buffer conditions [2]. The negatively charged sulfonate groups of the target compound confer electrophoretic mobility essential for subsequent PAGE separation and sequencing analysis [1].

Glycobiology Reductive amination Fluorescent labeling

Hydrate Form Stability and Storage Specifications: Monopotassium Hydrate vs. Anhydrous Free Acid

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate (CAS 303137-06-6, molecular weight 359.42 g/mol with one water of hydration) provides defined stoichiometry for accurate molar calculations in labeling reactions compared to the anhydrous free acid form (CAS 86-65-7, molecular weight 303.31 g/mol free acid) [1]. Vendor specifications indicate storage requirements at -20°C for long-term stability, with powder form stable for up to 3 years and solvent-dissolved form stable for 1 year at -80°C . The monopotassium salt hydrate exhibits water solubility suitable for aqueous reaction conditions, whereas the free acid form requires pH adjustment for dissolution and may exhibit variable hydration states depending on ambient humidity . This defined hydration state eliminates weighing errors arising from hygroscopic variability when preparing stock solutions for quantitative fluorescence labeling.

Reagent stability Storage conditions Analytical reproducibility

Electrophoretic Mobility Differentiation: Disulfonate vs. Trisulfonate vs. Monosulfonate Aminonaphthalene Fluorophores

The net charge conferred by the 1,3-disulfonate substitution pattern of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate directly governs electrophoretic mobility in polyacrylamide gel systems used for oligosaccharide sequencing [1]. In the Lee et al. (1991) carbohydrate sequencing methodology, the negatively charged sulfonate groups enable electrophoretic separation of fluorescently labeled oligosaccharides, with mobility differences corresponding to carbohydrate chain length and composition. Comparative analysis across the aminonaphthalenesulfonate class reveals that monosulfonated analogs (e.g., 1-aminonaphthalene-4-sulfonate) exhibit insufficient charge for effective PAGE migration, while trisulfonated analogs (e.g., ANTS) produce different relative mobility profiles that alter resolution characteristics for specific oligosaccharide size ranges [2]. The target compound's specific disulfonate charge state was validated through FAB-MS and 2D NMR structural confirmation of purified mono- and trisaccharide conjugates [1].

PAGE Carbohydrate sequencing Fluorescent conjugate electrophoresis

LPMO Activity Detection: Validated Microplate-Based Fluorescence Application

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate has been validated as a fluorescent analyte for microplate-based detection of lytic polysaccharide monooxygenase (LPMO) activity via fluorescence-labeling of insoluble oxidized products, as documented by Vuong et al. (2017) in Biomacromolecules . This application leverages the compound's ability to label carbohydrate products generated by LPMO oxidative cleavage of polysaccharide substrates, enabling quantitative high-throughput screening of enzyme activity in microplate format . While other aminonaphthalenesulfonate fluorophores may theoretically serve similar labeling functions, the specific validation of this monopotassium salt hydrate in the published LPMO assay protocol establishes its suitability for this application class without requiring re-optimization of labeling conditions or detection parameters .

Lytic polysaccharide monooxygenase Enzyme assay Microplate fluorescence

Purity Grade Specification: BioReagent ≥98.0% (T) vs. Research-Grade Alternatives

The Sigma-Aldrich BioReagent grade specification for monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate (Product No. 08657) includes a purity assay of ≥98.0% (T) with explicit suitability certification for fluorescence applications . In contrast, alternative vendors supply the compound at research-grade purities (typically 95%) without fluorescence-specific suitability certification . The ≥98.0% (T) specification ensures minimal fluorescent impurities that could contribute to background signal or interfere with quantitative fluorescence measurements. The BioReagent designation also implies standardized quality control testing relevant to biological and biochemical applications, reducing the risk of lot-to-lot variability that could compromise reproducibility in sensitive fluorescence-based assays .

Reagent purity Fluorescence assay quality control Procurement specification

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate: Optimal Application Scenarios Based on Quantitative Evidence


Oligosaccharide Sequencing via Fluorescent Gel Electrophoresis

The compound is optimally deployed for sequencing linear oligosaccharides released from glycoproteins, glycolipids, and proteoglycans. The reducing termini of mono-, di-, tri-, and tetra-saccharides are conjugated with monopotassium 7-amino-1,3-naphthalenedisulfonate via sodium cyanoborohydride-mediated reductive amination. The resulting charged, fluorescent conjugates are purified by preparative gradient polyacrylamide gel electrophoresis, transferred to positively charged nylon membranes, and analyzed by sequential exoglycosidase and endoglycosidase digestion to determine oligosaccharide sequence [1]. This application leverages the compound's specific 1,3-disulfonate charge state, 310/450 nm fluorescence characteristics, and validated conjugation chemistry .

Microplate-Based LPMO Activity Screening

The compound serves as a validated fluorescent analyte in high-throughput microplate-based detection of lytic polysaccharide monooxygenase (LPMO) activity. In this application, the reagent labels insoluble oxidized carbohydrate products generated by LPMO enzymatic cleavage of polysaccharide substrates, enabling quantitative fluorescence-based measurement of enzyme activity in 96- or 384-well microplate formats . Selection of the BioReagent grade with ≥98.0% purity and fluorescence suitability certification ensures minimal background interference in this sensitive assay .

Endoglycosidase Activity Studies

The compound functions as a fluorescent probe for studying endoglycosidases—enzymes that cleave glycosyl chains from the inner core of glycoproteins. Conjugation of the compound to oligosaccharide or polysaccharide substrates via amide linkage formation enables fluorescence-based tracking of enzymatic cleavage products . The water solubility of the monopotassium salt hydrate facilitates aqueous reaction conditions, while the defined hydration state ensures reproducible molar calculations for quantitative enzyme kinetics studies .

Geothermal Reservoir Tracer Studies

The compound (designated Amino G in geothermal literature) has been employed as a conservative tracer in high-temperature geothermal reservoir studies. Among a family of UV-fluorescent naphthalene sulfonate compounds evaluated for geothermal applications, 7-amino-1,3-naphthalene disulfonate demonstrates thermal stability, environmental benignity, and detectability by fluorescence spectroscopy at the elevated temperatures characteristic of geothermal systems [2]. This application capitalizes on the compound's specific sulfonate substitution pattern and fluorescence characteristics under demanding environmental conditions.

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